molecular formula C11H14FNO4S B12114362 Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-

Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-

Cat. No.: B12114362
M. Wt: 275.30 g/mol
InChI Key: ZNHFCPLWSMAEGQ-UHFFFAOYSA-N
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Description

Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- is a complex organic compound with a unique structure that includes a benzoic acid core, a tert-butylamino sulfonyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the tert-butylamino sulfonyl group and the fluorine atom requires specific reagents and conditions. Common reagents used in these reactions include sulfonyl chlorides, tert-butylamines, and fluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles such as alkyl halides or acyl chlorides, often under catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- can be compared with other similar compounds, such as:

    Benzoic acid,5-(1,1-dimethylethyl)-2-hydroxy-: This compound has a hydroxyl group instead of a fluorine atom, which may result in different chemical and biological properties.

    Benzoic acid,4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, methyl ester: This compound has a different substitution pattern and functional groups, leading to distinct reactivity and applications.

    Benzoic acid,3-[[(1,1-dimethylethyl)amino]sulfonyl]-: This compound lacks the fluorine atom, which may affect its chemical stability and biological activity.

The uniqueness of benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

5-(tert-butylsulfamoyl)-2-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15)

InChI Key

ZNHFCPLWSMAEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

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